4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine moiety, which is further functionalized with a methoxybenzoyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as piperidine-4-carboxylic acid and 3-methoxybenzoyl chloride.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a 2,6-dimethylpyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up the reactions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar piperidine moiety but different core structure, known for its antibacterial activity.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A piperidine derivative used in neurological research.
Uniqueness
4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine stands out due to its unique combination of a pyrimidine core and a methoxybenzoyl-substituted piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Biological Activity
The compound 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and the implications for therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core, a piperidine moiety, and a methoxybenzoyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer : Many piperidine derivatives are known for their anticancer properties. Studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial : The presence of the methoxy group and the piperidine moiety has been linked to antimicrobial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition .
- Enzyme Inhibition : Compounds containing pyrimidine and piperidine structures often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are targets for treating neurodegenerative diseases and infections respectively .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings from recent studies include:
- Pyrimidine Substitution : Variations in substitution patterns on the pyrimidine ring significantly affect biological potency. For example, 2,6-dimethyl substitutions have been shown to enhance lipophilicity and cellular uptake .
- Piperidine Modifications : Alterations in the piperidine ring can modulate receptor binding affinity and selectivity. Compounds with bulky substituents on the piperidine nitrogen have demonstrated increased inhibitory activity against AChE .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- Anticancer Activity : A study evaluated a series of piperidine derivatives and found that those with methoxybenzoyl groups exhibited significant cytotoxic effects against breast cancer cell lines (IC50 values in low micromolar range) .
- Enzyme Inhibition : Research indicated that derivatives structurally similar to this compound showed effective inhibition of urease with IC50 values ranging from 1.5 to 5 µM, suggesting potential for treating infections caused by urease-producing bacteria .
- Antimicrobial Properties : A comprehensive evaluation of various derivatives demonstrated that those incorporating methoxy groups were particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Activity Type | IC50/MIC Values |
---|---|---|---|
Compound A | 2,6-Dimethylpyrimidine + Piperidine | Anticancer | IC50 = 0.5 µM |
Compound B | Methoxybenzoyl + Piperidine | Antimicrobial | MIC = 8 µg/mL |
Compound C | Pyrimidine + Sulfonamide | Enzyme Inhibition | IC50 = 2 µM |
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-18(21-14(2)20-13)25-17-8-5-9-22(12-17)19(23)15-6-4-7-16(11-15)24-3/h4,6-7,10-11,17H,5,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYBGUKAQQOHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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